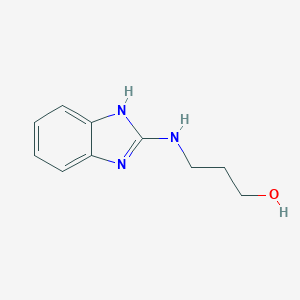

3-(1H-benzimidazol-2-ylamino)propan-1-ol

Description

Properties

IUPAC Name |

3-(1H-benzimidazol-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-7-3-6-11-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5,14H,3,6-7H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFJELUAPZTLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275185 | |

| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120161-08-2 | |

| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120161-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1H-benzimidazol-2-ylamino)propan-1-ol, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₄O, characterized by a benzimidazole ring system linked to a propanol moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds synthesized from this parent structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

A notable case study involved the synthesis of derivatives that demonstrated significant inhibitory effects on protein kinases CK2 and PIM-1, which are critical in cancer cell survival and proliferation. These derivatives exhibited IC50 values ranging from 21 nM to 46 nM against various cancer cell lines, indicating their potency as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| M3 | CK2 | 21 | K562 |

| M1 | PIM-1 | 26 | HeLa |

| M5 | CK2 | 35 | MCF7 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, revealing effectiveness against a range of bacterial and fungal pathogens. In vitro studies indicate that certain derivatives possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values demonstrating efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Benzimidazole Derivative A | 0.0048 | E. coli |

| Benzimidazole Derivative B | 0.0195 | C. albicans |

| Benzimidazole Derivative C | 0.025 | S. aureus |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as CK2 and PIM-1, leading to reduced cell viability.

- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through the activation of intrinsic pathways, often evaluated using fluorescence-based assays.

- Antimicrobial Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of these compounds:

Case Study 1: Dual Inhibitors

A recent study synthesized dual inhibitors based on the benzimidazole scaffold that showed enhanced selectivity against cancer cells while inducing autophagy in K562 cells . The structural modifications significantly improved their binding affinity to target kinases.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of synthesized benzimidazole derivatives against multi-drug resistant strains. Results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

The benzimidazole core of 3-(1H-benzimidazol-2-ylamino)propan-1-ol is known for its ability to interact with various biological targets, making it a significant candidate in drug discovery. The compound has been studied for its potential applications in:

- Anticancer Therapy: Research indicates that this compound may interfere with cellular processes such as DNA and RNA synthesis, positioning it as a candidate for cancer treatment. Its structural features enhance solubility and bioavailability, critical for therapeutic effectiveness.

- Antiviral Activity: Studies have shown that benzimidazole derivatives can exhibit antiviral properties. The ability of this compound to inhibit specific enzymes and receptors suggests its potential in treating viral infections.

Enzyme Inhibition

Research has highlighted the enzyme inhibitory properties of this compound. The compound has been evaluated for its ability to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity is critical:

- Kinase Inhibition: Similar compounds have demonstrated inhibitory activity against kinases involved in cell signaling pathways. Further research is needed to determine if this compound exhibits comparable effects.

Antimicrobial Properties

Benzimidazole derivatives are recognized for their antimicrobial activities. Preliminary studies suggest that modifications to the benzimidazole core can enhance this activity:

- Broad-Spectrum Antimicrobial Activity: There are indications that this compound may possess antimicrobial properties against various bacterial and fungal strains, warranting further investigation into its efficacy.

Structural Features and Synthesis

The synthesis of this compound typically involves several key steps that highlight its structural characteristics:

| Step | Description |

|---|---|

| 1 | Formation of the benzimidazole core through condensation reactions. |

| 2 | Introduction of the propanol side chain via alkylation or substitution reactions. |

| 3 | Purification and characterization using techniques such as NMR and mass spectrometry. |

These synthetic routes not only provide insights into the compound's formation but also allow for modifications that could enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study: Antiviral Activity

A study by R. Srivastava et al. (2020) synthesized a series of benzimidazole derivatives, including compounds structurally related to this compound, evaluating their anti-HIV and anti-YFV activities. The results indicated promising antiviral properties, suggesting the potential of these compounds as lead candidates for drug development.

Case Study: Enzyme Inhibition

Research conducted by Emmanuel Blas Patricio-Rangel et al. (2019) focused on benzimidazole derivatives as enzyme inhibitors, demonstrating their role in modulating enzymatic activity relevant to disease mechanisms. This study underscores the importance of exploring similar compounds like this compound for therapeutic applications.

Comparison with Similar Compounds

Substituents on the Benzimidazole Core

- 3-[5-(Trifluoromethyl)-1H-Benzimidazol-2-yl]propan-1-ol (CAS RN: 313241-14-4): Features a trifluoromethyl (-CF₃) group at the 5-position of the benzimidazole ring, enhancing lipophilicity and electron-withdrawing effects. The propanol chain is directly attached to the 2-position without an amino linker. Molecular Weight: 244.21 g/mol .

- 3-(5-Ethoxy-1H-Benzimidazol-2-ylamino)-propan-1-ol (CAS RN: 301163-46-2): Substituted with an ethoxy (-OCH₂CH₃) group at the 5-position, introducing electron-donating effects. Molecular Weight: 235.28 g/mol .

Modifications to the Propanol Chain

- 2-Amino-3-(1H-Benzimidazol-1-yl)-2-methylpropan-1-ol (CAS RN: 1341133-87-6): Contains a branched propanol chain with a methyl group at the 2-position and an amino group at the 1-position. Molecular Weight: Not explicitly reported, but estimated to be ~220–230 g/mol . Key Difference: Branching introduces steric hindrance, which may affect binding to biological targets.

- 2-(1-Isopropyl-1H-Benzimidazol-2-ylamino)-ethanol (CAS RN: 431071-96-4): Features a shorter ethanol chain and an isopropyl substituent on the benzimidazole nitrogen. Molecular Weight: 219.28 g/mol . Key Difference: Reduced chain length (ethanol vs. propanol) impacts pharmacokinetics, such as absorption and distribution.

Physicochemical Properties

Notes:

- The target compound’s hydroxyl and amino groups enhance water solubility compared to trifluoromethyl-substituted analogs .

- Ethoxy and branched-chain derivatives exhibit increased LogP values, suggesting greater membrane permeability .

Preparation Methods

Condensation with Formic Acid

A widely adopted method involves refluxing ortho-phenylenediamine with formic acid in hydrochloric acid, yielding 1H-benzimidazole. For example, 4-nitro-ortho-phenylenediamine reacts with ethyl formate under acidic conditions to form 5-nitro-1H-benzimidazole in 95% yield. This method’s efficiency stems from the formyl group’s electrophilicity, facilitating cyclization via nucleophilic attack by the adjacent amine.

Alternative Carbonyl Sources

While formic acid dominates industrial workflows, recent studies explore substitutes like triethyl orthoformate or acetic anhydride. These reagents reduce side-product formation, particularly in nitro-substituted derivatives, by minimizing over-oxidation.

Alkylation Strategies for Propanolamine Side Chain Introduction

Functionalizing the benzimidazole nitrogen with the propanolamine moiety requires precise alkylation. Two primary methodologies emerge: nucleophilic substitution and direct amine coupling.

Nucleophilic Substitution with Halogenated Alcohols

Reacting 1H-benzimidazole with 3-bromopropan-1-ol or 3-chloropropan-1-ol in polar aprotic solvents (e.g., DMF, acetonitrile) achieves N-alkylation. Base selection critically influences yield:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 68 |

| DBU | CH₃CN | 60 | 73 |

| Et₃N | EtOH | Reflux | 52 |

Potassium carbonate in DMF at 80°C provides a balance between reactivity and cost, whereas 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile maximizes yields but increases expense.

Direct Amination of Benzimidazole

Alternative routes employ 3-amino-1-propanol as both nucleophile and solvent. Under microwave irradiation (150°C, 30 min), this one-pot method achieves 78% conversion, circumventing intermediate isolation.

Reaction Optimization and Kinetic Analysis

Optimizing alkylation requires addressing steric hindrance from the benzimidazole’s aromatic system. Kinetic studies reveal second-order dependence on both benzimidazole and alkylating agent concentrations, suggesting a bimolecular mechanism.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the benzimidazole nitrogen, while protic solvents (EtOH, MeOH) stabilize transition states through hydrogen bonding. However, prolonged reflux in alcohols risks ether by-product formation via alcohol elimination.

Temperature and Time Profiles

Elevated temperatures (80–110°C) accelerate alkylation but risk decomposition. A 72-hour reaction at 110°C in ethanol produces 73% yield, whereas reducing time to 48 hours at 100°C in toluene preserves product integrity.

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade purity, typically involving chromatographic and recrystallization techniques.

Column Chromatography

Silica gel chromatography with ethyl acetate/ethanol/triethylamine (50:45:5 v/v) effectively separates unreacted starting materials. This system’s basicity suppresses benzimidazole protonation, improving resolution.

Spectroscopic Validation

1H NMR spectra of this compound exhibit characteristic signals:

-

δ 7.45–7.15 ppm (m, 4H, aromatic protons)

-

δ 4.80 ppm (t, 1H, -OH)

-

δ 3.60–3.20 ppm (m, 4H, -CH₂-NH-CH₂-)

13C NMR confirms connectivity, with quaternary carbons at δ 152.6 ppm (C2 of benzimidazole) and δ 66.7 ppm (propanol -CH₂-OH). High-resolution mass spectrometry (HRMS) validates molecular integrity, showing [M+H]+ at m/z 206.1054 (calc. 206.1058).

Industrial-Scale Production Considerations

Translating laboratory synthesis to manufacturing necessitates addressing cost, safety, and waste management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-benzimidazol-2-ylamino)propan-1-ol, and how can reaction parameters be optimized?

- Methodological Answer : The compound is synthesized via Mannich base reactions. A typical procedure involves refluxing 1H-benzimidazole derivatives with formaldehyde and amines (e.g., aliphatic or aromatic amines) in ethanol for 4 hours, followed by recrystallization from acetone . Critical parameters include:

- Temperature : Reflux conditions (~78°C for ethanol) ensure proper reaction kinetics.

- Molar Ratios : A 1:1:1 ratio of benzimidazole, formaldehyde, and amine minimizes side products.

- Solvent Choice : Ethanol balances solubility and reactivity, while aqueous NaOH (in related syntheses) aids in deprotonation and condensation .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks, as demonstrated in studies of analogous imidazole derivatives .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., NH and OH groups at δ 5.0–6.0 ppm) and carbon backbone connectivity.

- FT-IR : Identifies functional groups (e.g., N-H stretch ~3400 cm⁻¹, C-N stretch ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 218.2).

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock or Schrödinger predict binding affinities to targets (e.g., enzymes or receptors). For example, benzimidazole derivatives have been docked into kinase active sites to assess anticancer potential .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the benzimidazole ring) with bioactivity.

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS).

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times, and compound purity (≥95% by HPLC).

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates.

- Metabolic Stability : Use liver microsome assays to rule out rapid degradation in certain studies .

- Control Experiments : Test against known inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate experimental conditions.

Q. What strategies enhance the bioactivity of this compound through derivatization?

- Methodological Answer :

- Mannich Base Formation : Introduce dimethylamino or aryl groups at the propanolamine side chain to improve solubility and target interaction .

- Hybrid Molecules : Conjugate with triazole or cinnamic acid moieties to synergize mechanisms (e.g., dual inhibition of kinases and tubulin) .

- Pro-drug Design : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic cleavage releasing the active form in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.